molecular formula C15H11ClN2O3 B2452258 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid CAS No. 338978-62-4

2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid

Cat. No. B2452258
CAS RN: 338978-62-4
M. Wt: 302.71
InChI Key: KWURJTBVNPJIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid” is a benzimidazole . It has a molecular formula of C15H11ClN2O3 . The average mass is 302.713 Da and the monoisotopic mass is 302.045807 Da .


Synthesis Analysis

The synthesis of benzimidazoles, which includes “2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid”, has been studied extensively . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The InChI string for “2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid” is InChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) . The SMILES string is C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl .

Scientific Research Applications

properties

IUPAC Name

2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURJTBVNPJIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid
Reactant of Route 2
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid
Reactant of Route 3
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid
Reactant of Route 5
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid
Reactant of Route 6
2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid

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